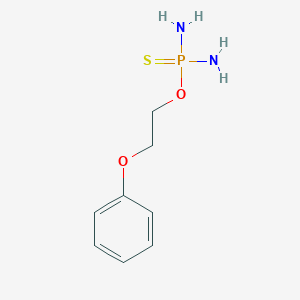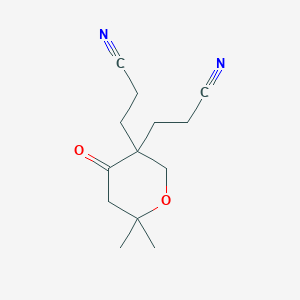
Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonochloridimidothioic acid, phenyl-, methyl ester
- Carbonochloridimidothioic acid, (4-methylphenyl)-, methyl ester
- Carbonochloridimidothioic acid, (2,4-dimethylphenyl)-, methyl ester
Uniqueness
Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Propiedades
| 94518-64-6 | |
Fórmula molecular |
C10H12ClNS |
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C10H12ClNS/c1-7-5-4-6-8(2)9(7)12-10(11)13-3/h4-6H,1-3H3 |
Clave InChI |
FKIRSQCVCMQMSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C(SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





